(1-H-indole-6-yloxy)-acetic acid

Description

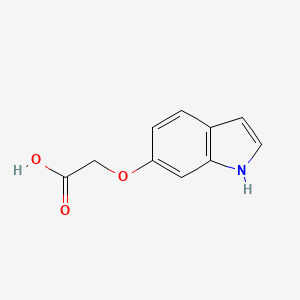

(1H-Indole-6-yloxy)-acetic acid is an indole derivative featuring an acetic acid moiety linked to the 6-position of the indole ring via an ether (oxy) group. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.18 g/mol. Indole derivatives are widely studied for their biological activities, including roles in plant growth regulation, antimicrobial effects, and pharmaceutical applications .

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

2-(1H-indol-6-yloxy)acetic acid |

InChI |

InChI=1S/C10H9NO3/c12-10(13)6-14-8-2-1-7-3-4-11-9(7)5-8/h1-5,11H,6H2,(H,12,13) |

InChI Key |

GCBWBNOPNZULAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)OCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(1H-Indol-6-yl)acetic Acid (CAS 39689-58-2)

- Structure : Acetic acid linked to the indole-6 position via a methylene (–CH₂–) group.

- Molecular Formula: C₁₀H₉NO₂.

- Key Differences :

2-(6-Methyl-1H-indol-3-yl)acetic Acid (PK03902E-1)

- Structure : Methyl group at the indole-6 position and acetic acid at the 3-position.

- Molecular Formula: C₁₁H₁₁NO₂.

- The methyl group enhances lipophilicity, influencing membrane permeability. Safety Data: Classified as non-hazardous under GHS, suggesting safer handling compared to halogenated analogs .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS 16381-48-9)

- Structure : Chlorine at the 7-position, methyl at 3-position, and carboxylic acid at 2-position.

- Molecular Formula: C₁₀H₈ClNO₂.

- Key Differences: The chloro substituent increases electronegativity, enhancing reactivity in electrophilic substitutions. Carboxylic acid at the 2-position may confer stronger hydrogen-bonding capacity than ether-linked acetic acid. Applications: Potential use in synthesizing antimicrobial or anti-inflammatory agents .

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid

- Structure : Thiazole ring fused to the indole-3 position, with a carboxylic acid at 2-position.

- Key Differences :

Structural and Functional Analysis

Functional Group Impact

- Ether Linkage (Target Compound) :

- Reduces acidity compared to carboxylic acid derivatives.

- Enhances metabolic stability (resistance to esterase hydrolysis) relative to ester-linked analogs.

- Carboxylic Acid Derivatives (e.g., PK03902E-1) :

Substituent Effects

- May introduce toxicity concerns (e.g., hepatotoxicity) .

- Methoxy Groups (e.g., 7-Methoxyindole-3-carboxylic Acid) :

- Electron-donating effects stabilize aromatic systems, altering UV absorption and fluorescence properties.

- Common in natural product analogs (e.g., marine alkaloids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.